molecular formula C15H17F4N B13615470 3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane

3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane

Cat. No.: B13615470
M. Wt: 287.30 g/mol
InChI Key: SNZKHAIRCPZMHK-UHFFFAOYSA-N
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Description

3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane is a complex organic compound with the molecular formula C15H17F4N. This compound features a bicyclic structure with fluorine atoms and a benzyl group, making it a unique and interesting subject for chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane can be achieved through various methods. One effective approach involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Michael reactions, leading to the formation of substituted bicyclic compounds .

Common Reagents and Conditions

Common reagents used in these reactions include α,β-unsaturated carbonyl compounds, which facilitate the Michael addition. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid .

Major Products Formed

The major products formed from these reactions are substituted bicyclic compounds, such as 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .

Mechanism of Action

The mechanism by which 3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17F4N

Molecular Weight

287.30 g/mol

IUPAC Name

3-benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C15H17F4N/c16-14(17)6-12-9-20(8-11-4-2-1-3-5-11)10-13(7-14)15(12,18)19/h1-5,12-13H,6-10H2

InChI Key

SNZKHAIRCPZMHK-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC(C2(F)F)CC1(F)F)CC3=CC=CC=C3

Origin of Product

United States

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